Hederacolchiside F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

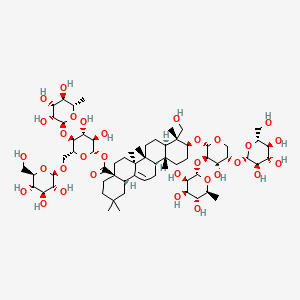

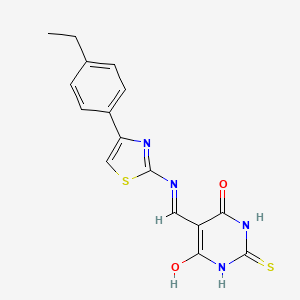

Hederacolchiside F is a triterpenoid saponin compound found in various plant species, including Hedera colchica and Pulsatilla chinensis . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hederacolchiside F involves multiple steps, starting from the extraction of the natural compound from plant sources. The process typically includes:

Extraction: The plant material is extracted using solvents like methanol or ethanol to obtain a crude extract containing saponins.

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes to increase yield and reduce costs . Biotechnological approaches, such as using genetically modified microorganisms to produce triterpenoid saponins, are also being explored .

化学反応の分析

Types of Reactions

Hederacolchiside F undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

科学的研究の応用

作用機序

The mechanism of action of Hederacolchiside F involves multiple molecular targets and pathways:

Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer: This compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Antimicrobial: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.

類似化合物との比較

Hederacolchiside F is compared with other similar triterpenoid saponins, such as:

Hederacolchiside A1: Exhibits similar anti-inflammatory and anticancer activities but differs in its sugar moiety composition.

Eleutheroside M: Another triterpenoid saponin with comparable biological activities but distinct structural features.

Pulsatilla saponin D: Known for its potent anticancer effects, Pulsatilla saponin D shares some structural similarities with this compound but has different pharmacological properties.

This compound stands out due to its unique combination of sugar moieties and aglycone structure, which contribute to its distinct biological activities .

特性

CAS番号 |

68027-14-5 |

|---|---|

分子式 |

C65H106O31 |

分子量 |

1383.5 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(21-67)90-53(50(83)45(51)78)85-22-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)93-58-52(95-55-47(80)42(75)37(70)26(2)88-55)40(73)32(23-86-58)92-56-48(81)43(76)38(71)29(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 |

InChIキー |

OTQUUEGQKWTQTA-FSPLGDHVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)COC1C(C(C(C(O1)CO)O)O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

溶解性 |

not available |

製品の起源 |

United States |

Q1: What is known about the antioxidant activity of Hederacolchiside F?

A1: this compound, a saponin isolated from Hedera colchica, has demonstrated significant antioxidant activity in several studies. [, ] One study compared its activity to known antioxidants like α-tocopherol, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). [] Results showed that this compound exhibited strong total antioxidant activity, effectively inhibiting lipid peroxidation in a linoleic acid emulsion assay. [] At a concentration of 75 µg/mL, it showed 75% inhibition, highlighting its potential as a natural antioxidant. []

Q2: Are there other saponins from ivy species that exhibit similar antioxidant properties?

A2: Yes, research indicates that other saponins isolated from Hedera helix and Hedera colchica also possess antioxidant properties. [, ] Specifically, α-hederin and hederasaponin-C from Hedera helix, alongside hederacolchiside-E from Hedera colchica, displayed notable antioxidant activity comparable to this compound. [] This suggests that these ivy species may be valuable sources of natural antioxidants.

Q3: Has this compound been investigated for its potential in treating diabetes?

A3: While this compound itself hasn't been directly studied in the context of diabetes treatment, a closely related compound, stigmasterol-3-O-β-d-glucoside, also isolated from Akebia quinata (which contains this compound []), has shown promising results. [] This compound demonstrated the ability to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. [] Furthermore, it upregulated key proteins involved in pancreatic β-cell function, including pancreas/duodenum homeobox protein-1 (PDX-1), suggesting potential for managing Type 2 diabetes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2656795.png)

![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)

![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)

![1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2656811.png)

![Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride](/img/structure/B2656817.png)